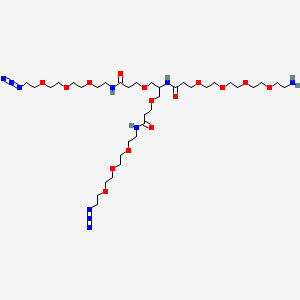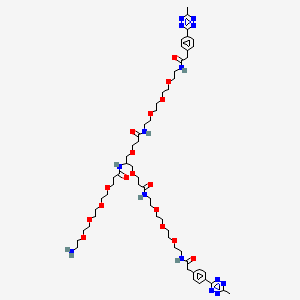
Amino-PEG4-bis-PEG3-methyltetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino-PEG4-bis-PEG3-methyltetrazine is a complex organic compound that plays a significant role in the field of bioorthogonal chemistry and molecular labeling. This compound is characterized by its unique structure, which includes a tetrazine group, making it highly reactive and suitable for various chemical reactions, particularly the inverse electron demand Diels-Alder reaction (iEDDA) with trans-cyclooctene (TCO) groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Amino-PEG4-bis-PEG3-methyltetrazine is synthesized through a multi-step process involving the coupling of polyethylene glycol (PEG) units with methyltetrazine. The synthesis typically involves the following steps:
PEGylation: The initial step involves the attachment of PEG units to an amino group. This is achieved through a reaction with PEG derivatives under controlled conditions.
Tetrazine Introduction: The methyltetrazine group is then introduced through a coupling reaction with the PEGylated intermediate. .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high efficiency and reproducibility, ensuring that the final product meets the required specifications for research and development purposes .
Analyse Des Réactions Chimiques
Types of Reactions
Amino-PEG4-bis-PEG3-methyltetrazine primarily undergoes the following types of reactions:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): This is the most significant reaction involving this compound. The tetrazine group reacts with TCO-containing molecules to form stable adducts.
Substitution Reactions: The amino group can participate in substitution reactions, allowing for further functionalization of the compound
Common Reagents and Conditions
Reagents: Common reagents include TCO derivatives, activating agents, and solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates and yields
Major Products Formed
The major products formed from these reactions are stable adducts resulting from the iEDDA reaction, which are used in various applications such as molecular labeling and bioorthogonal chemistry .
Applications De Recherche Scientifique
Amino-PEG4-bis-PEG3-methyltetrazine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioorthogonal labeling of biomolecules, enabling the study of biological processes in living systems.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of functionalized polymers and materials for various industrial applications
Mécanisme D'action
The mechanism of action of Amino-PEG4-bis-PEG3-methyltetrazine involves its highly reactive tetrazine group, which undergoes the iEDDA reaction with TCO-containing molecules. This reaction is bioorthogonal, meaning it occurs selectively and rapidly in the presence of other biological molecules without interfering with their functions. The resulting stable adducts are used for molecular labeling and imaging, allowing researchers to study biological processes in real-time .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amino-PEG4-methyltetrazine: Similar structure but with fewer PEG units, resulting in different solubility and reactivity properties.
Bis-PEG3-methyltetrazine: Lacks the amino group, limiting its functionalization potential compared to Amino-PEG4-bis-PEG3-methyltetrazine
Uniqueness
This compound stands out due to its combination of multiple PEG units and a reactive tetrazine group, providing enhanced solubility, stability, and reactivity. This makes it particularly suitable for applications in bioorthogonal chemistry and molecular labeling .
Propriétés
Formule moléculaire |
C58H90N14O17 |
|---|---|
Poids moléculaire |
1255.4 g/mol |
Nom IUPAC |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-bis[3-[2-[2-[2-[2-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-yl]propanamide |
InChI |
InChI=1S/C58H90N14O17/c1-45-65-69-57(70-66-45)49-7-3-47(4-8-49)41-55(76)62-17-25-82-31-37-86-35-29-80-23-15-60-52(73)11-20-88-43-51(64-54(75)13-19-78-27-33-84-39-40-85-34-28-79-22-14-59)44-89-21-12-53(74)61-16-24-81-30-36-87-38-32-83-26-18-63-56(77)42-48-5-9-50(10-6-48)58-71-67-46(2)68-72-58/h3-10,51H,11-44,59H2,1-2H3,(H,60,73)(H,61,74)(H,62,76)(H,63,77)(H,64,75) |
Clé InChI |
HYIIXWYUCXWURT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CC3=CC=C(C=C3)C4=NN=C(N=N4)C)NC(=O)CCOCCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)

![methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate](/img/structure/B15073255.png)
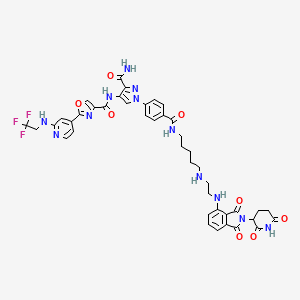
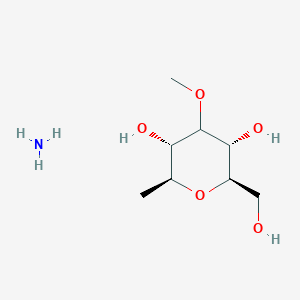

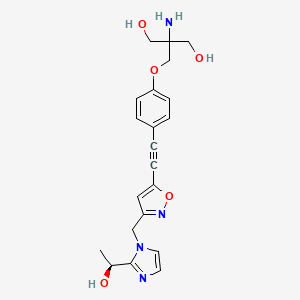
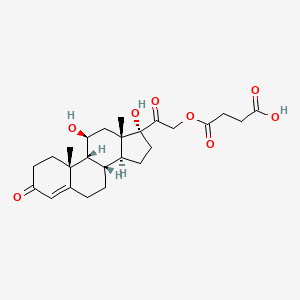
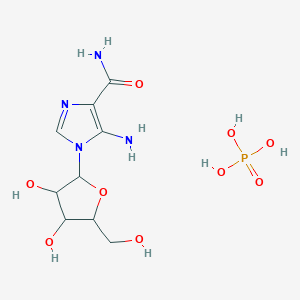
![calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-oxidobenzene-1,3-disulfonate;hydron](/img/structure/B15073291.png)
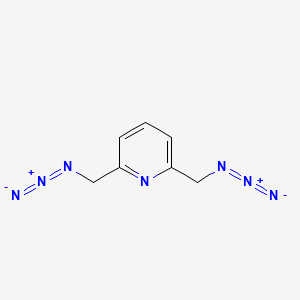
![(2S,5R,6R)-6-(2-amino-2-phenylacetylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicy clo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15073309.png)
